tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride
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Overview
Description
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride is a chemical compound used in various scientific research applications. It is known for its unique structural properties and reactivity, making it valuable in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may utilize flow microreactor systems for a more efficient and sustainable process .
Chemical Reactions Analysis
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate Hydrochloride can be compared with similar compounds such as:
tert-Butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate Hydrochloride: This compound has a similar structure but different functional groups, leading to distinct reactivity and applications.
tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydrochloride: Another similar compound with variations in the functional groups, affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its structural properties and reactivity.
Properties
Molecular Formula |
C17H25ClN2O4 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-O-benzyl 2-O-tert-butyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-17(2,3)23-15(20)14-9-13(18)10-19(14)16(21)22-11-12-7-5-4-6-8-12;/h4-8,13-14H,9-11,18H2,1-3H3;1H |
InChI Key |
IXNHTIHIHSWEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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